molecular formula C7H8N2O2 B11921573 Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate

Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate

Cat. No.: B11921573
M. Wt: 152.15 g/mol
InChI Key: REHYLIAAFSIZAJ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate is a versatile nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery . This dihydropyrrolopyrazinone ring system is a key structural motif found in a wide range of bioactive natural products and synthetic analogues . The core structure is recognized as a valuable intermediate for the synthesis of compounds that act as inhibitors of poly(ADP-ribose) polymerase (PARP), a target for cancer therapy . Research highlights its role as a building block for more complex molecules with diverse biological activities, including potential use as kinase inhibitors, HIV-1 integrase compounds, melanin-concentrating hormone (MCH-R1) antagonists, and immunosuppressive agents . The synthetic strategies for this scaffold are well-explored, involving methods such as fusing a pyrazinone to a pyrrole derivative, multicomponent reactions, and other cyclization strategies . This product is intended for use as a chemical reference standard and synthetic intermediate in laboratory research. It is supplied as a solid . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2H-pyrrolo[1,2-a]pyrazin-1-one;hydrate

InChI

InChI=1S/C7H6N2O.H2O/c10-7-6-2-1-4-9(6)5-3-8-7;/h1-5H,(H,8,10);1H2

InChI Key

REHYLIAAFSIZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CNC(=O)C2=C1.O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Pyrrolo 1,2 a Pyrazin 1 2h One

Strategies for Pyrrolo[1,2-a]pyrazin-1(2H)-one Core Construction

The construction of the pyrrolo[1,2-a]pyrazinone core is most commonly achieved by fusing a pyrazinone ring onto a pre-existing pyrrole (B145914) moiety. mdpi.com This "pyrrole-first" approach is predominant due to the accessibility of functionalized pyrroles and the often direct nature of the ring-closing reactions, which allows for the introduction of a wide array of functional groups. mdpi.com

Cyclization reactions are the cornerstone of forming the bicyclic pyrrolo[1,2-a]pyrazinone system. These methods involve creating the crucial bond that closes the pyrazinone ring, starting from a suitably substituted pyrrole precursor.

Intramolecular cyclization represents a direct and efficient method for synthesizing the pyrrolo[1,2-a]pyrazinone skeleton. A common strategy begins with a 1H-pyrrole-2-carboxamide that has an electrophilic group on the amide substituent. This group then reacts in an intramolecular fashion with the nucleophilic pyrrole nitrogen to form the pyrazinone ring. mdpi.com

Another powerful approach involves the base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. This transition-metal-free method proceeds chemo- and stereoselectively to form (acylmethylidene)pyrrolo[1,2-a]pyrazines. bohrium.com For instance, N-propargylenaminones can be cyclized using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the target compounds. bohrium.com

In a notable application, N-Propargylpyrrole-2-carboxamides, which can be prepared in situ, are cyclized to pyrrolopyrazinones using sodium hydride (NaH) in dimethylformamide (DMF) at room temperature. mdpi.com This particular methodology has been successfully applied in the total synthesis of peramine. mdpi.com

Table 1: Examples of Intramolecular Cyclization Conditions

Starting MaterialReagents and ConditionsProduct TypeRef.
N-Propargylpyrrole-2-carboxamidesNaH, DMF, Room Temp.Pyrrolo[1,2-a]pyrazinones mdpi.com
N-propargyl(pyrrolyl)enaminonesCs₂CO₃, DMSO(Acylmethylidene)pyrrolo[1,2-a]pyrazines bohrium.com
N-imidazolylpropargyl-substituted pyrrole-2-carboxamideCs₂CO₃, DMF, Room Temp.Pyrrolopyridazinone (via 6-exo-dig process) mdpi.com

Palladium catalysis offers a versatile and regioselective means of constructing the pyrrolo[1,2-a]pyrazinone ring. The outcome of these reactions can be highly dependent on the specific catalyst and conditions employed. mdpi.com For example, the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide can lead to different products. When palladium acetate is used with sodium acetate and tetrabutylammonium chloride in DMSO at 120 °C, the desired pyrrolo[1,2-a]pyrazine (B1600676) is formed. mdpi.comresearchgate.net In contrast, using a PdCl₂(CH₃CN)₂ catalyst in a DMF/THF mixture with a benzoquinone oxidant results in a mixture of isomeric pyrrolopyridinone derivatives. mdpi.comresearchgate.net

Another palladium-catalyzed method involves a carbo-palladation reaction of pyrrole-2-carbonitriles and aryl boronic acids, leading to functionally diverse pyrrolo[1,2-a]pyrazines. korea.ac.kr This approach allows for the diversity-oriented synthesis of these scaffolds with a broad substrate scope. korea.ac.krresearchgate.net Furthermore, palladium catalysis has been utilized for the intramolecular allylation of N-methoxyamides derived from pyrrole carboxylates, a key step in an enantioselective synthesis of agelastatin A. mdpi.com

Table 2: Comparison of Palladium Catalysts in Cyclization of N-allyl pyrrole-2-carboxamide

Catalyst SystemConditionsProduct(s)Ref.
Palladium acetate (0.1 eq), Sodium acetate, Tetrabutylammonium chloride (Bu₄NCl)DMSO, 120 °CPyrrolo[1,2-a]pyrazine mdpi.comresearchgate.net
PdCl₂(CH₃CN)₂ (0.1 eq), BenzoquinoneDimethylformamide (DMF)/Tetrahydrofuran(THF), 100 °C1:1 mixture of [2,3-c] and [3,2-c] fused pyrrolopyridinone derivatives mdpi.comresearchgate.net

Acid-mediated cyclization is a frequently used technique, particularly in the final steps of natural product synthesis. The choice of acid and reaction conditions can determine the reaction's outcome. For instance, pyrrole-2-carboxamides N-substituted with an acetal-protected aldehyde function can cyclize upon acid-catalyzed deprotection. mdpi.com Treatment with 4-toluenesulfonic acid or HCl in acetone/water yields longamide A, whereas heating with methanesulfonic acid leads to an isomeric pyrrolopyridine. mdpi.com

In a bio-inspired total synthesis of rac-agelastatin A, trifluoroacetic acid (TFA) is used to convert a hemiaminal into a reactive iminium salt, which then cyclizes. mdpi.com The subsequent cyclization of the precursor to agelastatin A can be achieved by heating in the presence of silica (SiO₂) or by using trifluoroethanol as an acidic medium. mdpi.com Similarly, rac-cyclooroidin has been prepared in excellent yield by heating the formic acid salt of its acyclic precursor in a sealed tube. mdpi.com

Table 3: Acidic Conditions for Pyrrolo[1,2-a]pyrazinone Synthesis

Precursor TypeAcid/MediumConditionsProductRef.
Acetal-protected aldehyde on pyrrole-2-carboxamide4-Toluenesulfonic acidRoom Temp.Longamide A mdpi.com
Acetal-protected aldehyde on pyrrole-2-carboxamideMethanesulfonic acidHeatingPyrrolopyridine isomer mdpi.com
Hemiaminal precursorTrifluoroacetic acid (TFA)-Intermediate for Agelastatin A mdpi.com
Hydroxylated precursorSilica (SiO₂)Heating (45 °C)Agelastatin A mdpi.com
Acyclic precursor formic acid saltFormic acidHeating (95 °C), Sealed Tuberac-Cyclooroidin mdpi.com

The cyclization of N-alkyne-substituted pyrroles provides an effective route to N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. A key method involves the nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine. nih.govresearchgate.net The regioselectivity of this reaction is highly dependent on the electronic properties of the substituent on the alkyne. nih.gov Electron-rich aryl groups or alkyl groups on the alkyne favor a 6-exo-dig cyclization, leading to the formation of pyrrolo[1,2-a]pyrazinone products. mdpi.com Conversely, electron-withdrawing groups like 4-nitrophenyl exclusively yield the 1,2,4-triazine product via a 6-endo-dig pathway, while a phenyl-substituted alkyne gives a mixture of both products. mdpi.comnih.gov

A separate approach involves a tandem reaction where pyrrole carboxamide derivatives react with propargyl bromide in the presence of sodium hydride (NaH) to afford pyrrolo-pyrazinones with high efficiency under mild conditions.

Table 4: Product Selectivity in Cyclization of N-alkynylpyrrole-2-carboxylates with Hydrazine

Alkyne Substituent (R)Reaction ConditionsProduct(s)Yield (%) (Pyrrolopyrazinone / Pyrrolotriazinone)Ref.
4-methoxyphenylHydrazine, MeOH, Reflux2-Amino-3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazin-1(2H)-one- (Not specified, but selective) nih.gov
PhenylHydrazine, MeOH, RefluxPyrrolopyrazinone and Pyrrolotriazinone67 / 24 nih.gov
4-nitrophenylHydrazine, MeOH, RefluxPyrrolotriazinone only- (Selective for triazinone) mdpi.com

A novel strategy for constructing the pyrrolo[1,2-a]pyrazine ring involves the cyclization of enaminones derived from 2-formylpyrrole. nih.gov These enaminone precursors are prepared via a straightforward reaction between alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, nitriles, or acetophenones and N,N-dimethylformamide dimethyl acetal (DMFDMA). nih.govresearchgate.netresearchgate.net

The subsequent cyclization to form 4-substituted pyrrolo[1,2-a]pyrazines is achieved by treating the enaminones with ammonium acetate, which serves as the nitrogen source. nih.govresearchgate.net The reaction conditions, particularly the choice of base, have been optimized, with lithium carbonate in DMF proving effective. nih.gov This method provides a new and efficient approach to synthesizing this important heterocyclic system. nih.gov

Table 5: Optimization of Cyclization of 2-Formylpyrrole-Based Enaminones

BaseSolventTemperatureOutcomeRef.
DBU--Low yields nih.gov
Sodium hydride--Low yields nih.gov
Potassium tert-butoxide--Low yields nih.gov
Cesium carbonate--Low yields nih.gov
Lithium carbonateDMFVariableImproved yields of pyrrolo[1,2-a]pyrazines nih.gov

Ring Annulation Techniques

Ring annulation, or ring-forming, reactions are fundamental to constructing the bicyclic pyrrolo[1,2-a]pyrazinone system. These techniques often involve the intramolecular cyclization of a suitably functionalized pyrrole precursor.

One prominent method is the aza-Michael addition . This reaction involves the intramolecular addition of the pyrrole nitrogen to an electron-poor alkene. For example, the base-catalyzed cyclization of an open-chain pyrrole-2-amide bearing an α,β-unsaturated system on the amide substituent leads to the formation of the dihydropyrrolo[1,2-a]pyrazinone ring. mdpi.comresearchgate.net This strategy was employed in the synthesis of an N-benzyl longamide B derivative, where potassium carbonate catalyzed the cyclization. mdpi.comencyclopedia.pub

Metal-catalyzed cyclizations represent another powerful approach. Palladium catalysts have been utilized for the cyclization of N-allyl pyrrole-2-carboxamides. mdpi.comencyclopedia.pub The choice of catalyst can influence the reaction's outcome. For instance, using palladium acetate with sodium acetate and tetrabutylammonium chloride in DMSO at 120 °C yields the pyrrolo[1,2-a]pyrazine product. mdpi.comencyclopedia.pub

Acid-promoted cyclizations are also effective. In a bioinspired total synthesis of rac-agelastatin A, a cascade process initiated by trifluoroacetic acid (TFA) converts a hemiaminal into a reactive iminium salt, which then cyclizes. mdpi.comencyclopedia.pub Subsequent heating in the presence of silica gel affords the final product. mdpi.comencyclopedia.pub Similarly, rac-cyclooroidin has been synthesized in excellent yield by heating the formic acid salt of its acyclic precursor in a sealed tube. mdpi.comencyclopedia.pub

The following table summarizes various ring annulation techniques.

Annulation TechniquePrecursorCatalyst/ReagentProductRef.
Aza-Michael AdditionOpen-chain pyrrole-2-amide with enoneK₂CO₃N-benzyl longamide B derivative mdpi.comencyclopedia.pub
Palladium-Catalyzed CyclizationN-allyl pyrrole-2-carboxamidePd(OAc)₂, NaOAc, Bu₄NClPyrrolo[1,2-a]pyrazine mdpi.comencyclopedia.pub
Acid-Promoted CascadeHemiaminal precursorTFA, then SiO₂Agelastatin A mdpi.comencyclopedia.pub
Thermal CyclizationFormic acid salt of acyclic precursorHeat (95 °C)rac-Cyclooroidin mdpi.comencyclopedia.pub

Cycloaddition Reactions in Pyrrolo[1,2-a]pyrazinone Synthesis

Cycloaddition reactions offer an efficient means to construct the heterocyclic core of pyrrolo[1,2-a]pyrazinones. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

A notable example is the 1,3-dipolar cycloaddition , which has been utilized in the synthesis of related pyrrolo-fused systems. lew.ro In the context of pyrrolo[1,2-a]pyrazinone synthesis, a gold(I)-catalyzed annulation process has been developed that proceeds via an intramolecular [2+2] cycloaddition. acs.org This reaction involves the cyclization of an alkyne with an oxocarbonium ion to form an oxetene intermediate, which then undergoes ring-opening and subsequent condensation to yield the final product. acs.org

The aza Diels-Alder reaction is another relevant cycloaddition strategy. This reaction has been incorporated into a one-pot cascade sequence for the synthesis of related polyheterocyclic compounds, demonstrating its utility in building complex nitrogen-containing scaffolds. mdpi.com

Direct C-H Arylation Methods

Direct C-H arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. This method involves the direct coupling of a C-H bond with an aryl halide or equivalent.

Palladium-catalyzed direct C-H arylation has been successfully applied to pyrrolo[1,2-a]quinoxalines, a structurally related class of compounds. bohrium.comrsc.org This methodology allows for the selective introduction of aryl groups at the C1 and C3 positions of the pyrrole ring using aryl iodides. bohrium.comrsc.org While this has been demonstrated on the quinoxaline (B1680401) analog, the principles are applicable to the pyrrolo[1,2-a]pyrazinone core, providing a pathway for the synthesis of novel aryl-substituted derivatives. bohrium.comrsc.orgresearchgate.net

The table below outlines a typical condition for direct C-H arylation on a related scaffold.

HeterocycleCoupling PartnerCatalyst SystemPosition(s) ArylatedRef.
Pyrrolo[1,2-a]quinoxaline (B1220188)Aryl iodidePd(OAc)₂ / LigandC1 and C3 bohrium.comrsc.org

Multi-Component Reactions (MCRs) for Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. ajol.info They are particularly valuable for the synthesis of complex heterocyclic libraries. mdpi.comresearchgate.net

The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that has been effectively applied to the synthesis of polysubstituted pyrrolopyrazinones. mdpi.comencyclopedia.pub In one application, N-(2-oxopropyl)pyrrole-2-carboxylic acids serve as a bifunctional component, providing both the acid and ketone functionalities. mdpi.comencyclopedia.pub The addition of an isonitrile and an amine completes the four-component setup, leading to a library of diverse pyrrolopyrazinone derivatives. mdpi.comencyclopedia.pub

Another approach involves the reaction of pyrrole-2-carboxylic acid, a carbonyl compound, an isocyanide, and an amino ester. mdpi.com The resulting Ugi adducts undergo spontaneous cyclization to afford polysubstituted pyrrole diketopyrazines. mdpi.com Furthermore, Ugi adducts derived from aminoacetaldehyde dimethylacetal and alkynoic acids can be cyclized using trifluoroacetic acid (TFA) to generate dihydropyrazinones, which can then undergo further transformations like gold-catalyzed annulation. acs.orgnih.gov

Three-component reactions provide a convergent route to highly functionalized pyrrolo[1,2-a]pyrazinones and related pyrrole structures. The reaction between ethylenediamine (B42938), dialkyl acetylenedicarboxylates, and various biselectrophiles can form pyrazinone-based intermediates that subsequently cyclize to form the desired pyrrolopyrazinone scaffold. mdpi.comresearchgate.net

A related four-component reaction for the synthesis of functionalized pyrrole derivatives involves the reaction of two primary amines, diketene, and a nitrostyrene. organic-chemistry.org An enaminone intermediate is formed in situ, which then undergoes a Michael-type addition to the nitrostyrene, followed by cyclization and aromatization to yield the pyrrole product. organic-chemistry.org This strategy highlights the utility of nitrostyrenes as versatile building blocks in MCRs for constructing complex heterocyclic systems.

MCR TypeKey ReactantsIntermediate/ProductRef.
Ugi-4CRN-(2-oxopropyl)pyrrole-2-carboxylic acid, isonitrile, aminePolysubstituted pyrrolopyrazinones mdpi.comencyclopedia.pub
Ugi-4CRPyrrole-2-carboxylic acid, carbonyl, isocyanide, amino esterPolysubstituted pyrrole diketopyrazines mdpi.com
Three-ComponentEthylenediamine, dialkyl acetylenedicarboxylate, biselectrophilePyrrolopyrazinones mdpi.comresearchgate.net
Four-ComponentPrimary amines (2), diketene, nitrostyreneFunctionalized pyrrole-3-carboxamides organic-chemistry.org

Pyrrole-First and Pyrazinone-First Synthetic Approaches to Dihydropyrrolo[1,2-a]pyrazinones

The construction of the dihydropyrrolo[1,2-a]pyrazinone skeleton can be broadly categorized into two main strategies: the "pyrrole-first" approach and the "pyrazinone-first" approach. mdpi.com

The pyrrole-first strategy is the most common and extensively studied method. mdpi.comresearchgate.net This approach begins with a pre-formed, functionalized pyrrole ring, onto which the pyrazinone ring is fused. mdpi.comencyclopedia.pub The pyrazinone ring is typically formed via an intramolecular reaction, starting from 1-monosubstituted, 2-monosubstituted, or 1,2-disubstituted pyrroles. mdpi.com The popularity of this strategy stems from the ready availability of functionalized pyrrole precursors and the generally straightforward nature of the ring-closing reactions, which allows for the easy introduction of a wide variety of functional groups and substitution patterns. mdpi.com

In contrast, the pyrazinone-first approach is significantly less studied. mdpi.com This strategy involves constructing the pyrrole ring onto an existing pyrazinone core. encyclopedia.pub An example includes the reaction of a pyrazinone with diethyl ethoxymethylene malonate to form an enamine intermediate, which is then cyclized using a strong base like lithium bis(trimethylsilyl)amide (LHMDS) to afford the final hydroxy-substituted pyrrolopyrazinone. encyclopedia.pub Although less common, this method holds potential for accessing substitution patterns on the pyrrole core that are difficult to achieve using the pyrrole-first strategy. mdpi.com

Synthetic ApproachDescriptionAdvantagesDisadvantages
Pyrrole-First The pyrazinone ring is constructed onto an existing pyrrole core. mdpi.comWell-established, wide variety of starting materials, allows for diverse substitution patterns. mdpi.comCan involve multi-step procedures. mdpi.com
Pyrazinone-First The pyrrole ring is fused onto a pre-formed pyrazinone scaffold. encyclopedia.pubPotential for novel substitution patterns not accessible via the pyrrole-first route. mdpi.comLess studied, fewer reported examples. mdpi.com

Fusion of a Pyrazinone Moiety to an Existing Pyrrole Derivative.mdpi.com

The predominant and most extensively studied approach for the synthesis of pyrrolopyrazinones involves the construction of the pyrazinone ring onto a pyrrole precursor. mdpi.com This "pyrrole-first" strategy benefits from the ready availability of functionalized pyrroles and often involves straightforward intramolecular cyclization reactions, allowing for the introduction of a wide array of substituents. mdpi.com

One common method begins with a 1H-pyrrole-2-carboxamide bearing an electrophilic group on the amide substituent. This electrophilic center can then react intramolecularly with the nucleophilic pyrrole nitrogen to form the pyrazinone ring. mdpi.com For instance, electron-deficient alkenes can participate in an aza-Michael addition. This is exemplified in the base-catalyzed cyclization of an open-chain pyrrole-2-amide to form an N-benzyl longamide B derivative. mdpi.comencyclopedia.pub

Another effective method involves the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide. The choice of the palladium catalyst can influence the final product. mdpi.com For example, using palladium acetate in the presence of sodium acetate and tetrabutylammonium chloride in DMSO at 120 °C yields the desired pyrrolo[1,2-a]pyrazine. mdpi.com

Furthermore, cyclization can be achieved by reacting N-(phenacyl)substituted pyrrole-2-carboxylates with amines. mdpi.com For instance, treatment of N-(phenacyl)substituted pyrrole-2-carboxylates with methylamine in refluxing methanol provides direct access to the corresponding pyrrolopyrazinones. mdpi.com

A domino reaction involving pyrrole-2-carboxamides and vinyl selenones in a basic medium also provides a route to this scaffold. mdpi.com This reaction proceeds through an initial Michael addition, followed by an intramolecular substitution to yield the pyrrolopyrazinone. mdpi.comencyclopedia.pub

The table below summarizes various starting materials and reagents used in the fusion of a pyrazinone moiety to a pyrrole derivative.

Starting Pyrrole DerivativeKey Reagents/CatalystsReaction TypeRef.
1H-pyrrole-2-carboxamide with electron-poor alkeneBase (e.g., K2CO3)Aza-Michael Addition mdpi.comencyclopedia.pub
N-allyl pyrrole-2-carboxamidePalladium acetate, NaOAc, Bu4NClPalladium-catalyzed cyclization mdpi.com
N-(phenacyl)substituted pyrrole-2-carboxylateMethylamineCondensation/Cyclization mdpi.com
Pyrrole-2-carboxamideVinyl selenone, BaseDomino Michael addition/Substitution mdpi.comencyclopedia.pub

Fusion of a Pyrrole Moiety to a Pre-formed Pyrazinone.mdpi.com

While less common than the "pyrrole-first" approach, the strategy of fusing a pyrrole ring onto an existing pyrazinone core has also been explored. mdpi.com This "pyrazinone-first" methodology offers an alternative disconnection for accessing the target scaffold.

One notable example of this strategy is the Castagnoli–Cushman reaction (CCR). mdpi.com This reaction involves the ring opening of a cyclic anhydride, derived from a pyrazinone precursor, by an imine, followed by a ring-closing reaction to form the pyrrole moiety. mdpi.com This multicomponent approach allows for the generation of a variety of trisubstituted pyrrolopyrazinones. mdpi.com

Advanced Functionalization and Derivatization Strategies for Pyrrolo[1,2-a]pyrazin-1(2H)-one Compounds

Once the core pyrrolo[1,2-a]pyrazin-1(2H)-one structure is established, further functionalization and derivatization are crucial for creating structural diversity and exploring structure-activity relationships. Advanced synthetic methods have been developed to achieve regioselective modifications, introduce various substituents, and synthesize related saturated derivatives.

Regioselective Annulation Processes, including Gold(I)-Catalyzed Methods.acs.orgacs.org

Gold(I)-catalyzed reactions have emerged as powerful tools for the regioselective functionalization of heterocyclic compounds. cornell.edu In the context of pyrrolo[1,2-a]pyrazin-1(2H)-one synthesis, gold(I)-catalyzed annulation has been employed to construct fused ring systems with high regioselectivity. acs.orgacs.org

A notable application involves the synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts. acs.orgacs.org This two-step process begins with an acid-mediated cyclization of the Ugi adduct to form a dihydropyrazinone derivative. This intermediate then undergoes a gold(I)-catalyzed annulation, which proceeds with complete regioselectivity at the C-5 position to generate the fused γ-lactam ring. acs.org The regioselectivity is attributed to the interaction between the soft electrophilic gold(I)-activated alkyne and the soft nucleophilic C-5 position of the dihydropyrazinone. acs.org

Gold catalysis has also been instrumental in the synthesis of related pyrrolo-oxazin-1-one derivatives through the intramolecular cyclization of N-propargyl-substituted pyrrole carboxylic acids. nih.govbeilstein-journals.orgbeilstein-journals.org In these reactions, the gold(I) catalyst activates the alkyne, facilitating a 6-exo-dig cyclization via nucleophilic attack by the carboxylic acid. nih.govbeilstein-journals.orgbeilstein-journals.org

Reaction TypeCatalystKey TransformationRegioselectivityRef.
Annulation of DihydropyrazinoneGold(I)Formation of a fused γ-lactam ringC-5 selective acs.orgacs.org
Intramolecular CyclizationGold(I)Formation of a pyrrolo-oxazin-1-one ring6-exo-dig nih.govbeilstein-journals.orgbeilstein-journals.org

Reactions with O- and N-Nucleophiles.nih.gov

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold can undergo reactions with various nucleophiles, leading to the introduction of diverse functional groups. Nucleophilic attack can occur at different positions depending on the reaction conditions and the nature of the substituent on the heterocyclic core.

For instance, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo intramolecular nucleophilic cyclization with hydrazine to yield pyrrolopyrazinone derivatives. nih.gov The regioselectivity of this cyclization (6-exo-dig versus 6-endo-dig) is dependent on the electronic properties of the substituents on the alkyne. nih.gov

Furthermore, the amino group in 2-amino-3-phenylpyrrolo[1,2-a]pyrazin-1-(2H)-one can act as a nucleophile. For example, it can be acylated with acetic anhydride in the presence of pyridine to form the corresponding acetamide derivative. nih.govbeilstein-journals.org

Introduction of Halogen Substituents for Structural Diversity.mdpi.com

The introduction of halogen atoms onto the pyrrolo[1,2-a]pyrazin-1(2H)-one framework provides valuable handles for further synthetic transformations, such as cross-coupling reactions, enabling the generation of a wide range of derivatives.

Bromination of the pyrrole ring can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.comencyclopedia.pub This electrophilic aromatic substitution reaction typically occurs at the electron-rich positions of the pyrrole nucleus.

Another strategy for introducing halogens involves the electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. For example, treatment of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with iodine results in the formation of iodine-substituted pyrrolo-oxazinone derivatives through a 6-endo-dig cyclization. nih.gov This reaction proceeds regardless of the substitution pattern on the alkyne moiety. nih.gov

Synthesis of Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Derivatives.nih.govresearchgate.netacs.org

Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones, which are saturated analogs of the pyrrolo[1,2-a]pyrazin-1(2H)-one system, represent an important class of bicyclic dipeptides. nih.gov These compounds have garnered interest due to their potential biological activities, including antibacterial properties. nih.govresearchgate.net

One synthetic approach to this scaffold involves a solid-phase methodology. acs.org This strategy utilizes a supported selenium resin and involves a sequence of reactions including N-acylation, amino carbonylation-cyclization, N-alkylation, lactamization, and finally, oxidation-elimination to release the desired product from the solid support. acs.org

Another route to these bicyclic dipeptides involves the ring-enlargement of N-(2H-azirin-3-yl)-L-prolinates. uzh.ch For instance, the hydrolysis of methyl N-(2,2-dimethyl-2H-azirin-3-yl)-L-prolinate in the presence of silica gel affords (S)-perhydro-3,3-dimethylpyrrolo[1,2-a]pyrazine-1,4-dione. uzh.ch

Furthermore, base-catalyzed aldol condensations of diketopiperazines with aldehydes, followed by acid-mediated cyclization, can also yield hexahydropyrrolo[1,2-a]pyrazine-1,4-diones. mdpi.com Gold-catalyzed cyclization of the aldol condensation products derived from alkynyl aldehydes provides an alternative and broader-scope preparation of these compounds. mdpi.com

Synthesis of Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones

A robust and efficient method for the synthesis of functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones has been developed, commencing from Ugi adducts. orgsyn.orgguidechem.com This two-step procedure offers a convenient route to this less explored class of compounds. orgsyn.org

The first step involves an acid-mediated cyclization of the Ugi adducts to form dihydropyrazinone derivatives. orgsyn.orgguidechem.com Specifically, trifluoroacetic acid (TFA) is utilized to mediate this cyclization. The subsequent step is a gold(I)-catalyzed regioselective annulation, which proceeds from the C-5 position of the dihydropyrazinone to construct the fused γ-lactam ring, thereby forming the final pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione structure. orgsyn.org The regioselectivity is achieved based on the principle of soft electrophile and soft nucleophile interaction; the gold(I) catalyst activates the alkyne, rendering it a soft electrophile that reacts selectively with the soft nucleophilic C-5 center of the dihydropyrazinone. orgsyn.org

This methodology has proven to be versatile, accommodating a variety of substituted dihydropyrazinones to produce a range of densely functionalized products in good to excellent yields. guidechem.com However, it has been noted that some acetone-derived Ugi adducts may yield 7-acyl-pyrroloimidazolones as a byproduct during the TFA-mediated cyclization step, arising from alkyne-carbonyl metathesis and condensation. orgsyn.orgguidechem.com

Table 1: Two-Step Synthesis of Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones
StepDescriptionKey Reagents/CatalystsMechanism Highlight
1Cyclization of Ugi AdductsTrifluoroacetic Acid (TFA)Acid-mediated formation of dihydropyrazinone intermediate
2Regioselective AnnulationGold(I) CatalystC-5 selective annulation via alkyne activation

Synthesis of Specific Pyrrolo[1,2-a]pyrazin-1(2H)-one Analogs and Related Heterocycles

The synthesis of specific analogs and precursors highlights the chemical versatility of the pyrrolopyrazine scaffold.

Synthesis of 1-(2-aminoethyl)pyrrole as a Precursor

The synthesis of 1-(2-aminoethyl)pyrrole, a key precursor for building the pyrazinone ring onto a pyrrole core, can be achieved via the Gabriel synthesis. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This classical method provides a reliable route to primary amines by avoiding the polyalkylation issues often encountered with direct alkylation of ammonia. chemistrysteps.com

The synthesis involves the N-alkylation of a phthalimide salt with a suitable alkyl halide, followed by the liberation of the amine. wikipedia.org For the preparation of 1-(2-aminoethyl)pyrrole, the process would begin with the reaction of potassium pyrrole with N-(2-bromoethyl)phthalimide. This substitution reaction forms N-[2-(1H-pyrrol-1-yl)ethyl]phthalimide. The final step is the cleavage of the phthalimide group to release the desired primary amine. This is commonly accomplished using hydrazine hydrate (B1144303) in what is known as the Ing-Manske procedure, which yields 1-(2-aminoethyl)pyrrole and a phthalhydrazide precipitate. wikipedia.orgthermofisher.com

Preparation of 1-chloropyrrolo[1,2-a]pyrazine

1-chloropyrrolo[1,2-a]pyrazine is a valuable pharmaceutical intermediate that can be synthesized from its corresponding ketone, pyrrolo[1,2-a]pyrazin-1(2H)-one. wikipedia.org The transformation is a chlorodehydroxylation reaction.

In a typical procedure, pyrrolo[1,2-a]pyrazin-1(2H)-one is dissolved in a chlorinating agent such as phosphorus trichloride. wikipedia.org The reaction mixture is stirred at room temperature for an extended period, typically around 16 hours, to ensure complete conversion. Upon completion, the reaction is carefully quenched by pouring it into ice water and neutralized with a base like sodium bicarbonate. The product is then extracted into an organic solvent, such as dichloromethane. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford pure 1-chloropyrrolo[1,2-a]pyrazine. wikipedia.org The structure of the resulting product is confirmed through spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry. wikipedia.org

Table 2: Synthesis of 1-chloropyrrolo[1,2-a]pyrazine
Starting MaterialReagentReaction TimeTemperatureYield
Pyrrolo[1,2-a]pyrazin-1(2H)-onePhosphorus trichloride16 hoursRoom Temperature45%

Synthesis of 2-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one

The synthesis of 2-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one and its derivatives can be accomplished starting from methyl pyrrole-2-carboxylate. mdpi.com This multi-step process involves N-alkylation followed by cyclization with methylamine.

Initially, methyl pyrrole-2-carboxylate undergoes N-alkylation. For instance, reaction with α-bromoacetophenone derivatives smoothly yields N-substituted intermediate compounds. mdpi.com The subsequent and final step is the cyclization to form the pyrazinone ring. This is achieved by treating the N-alkylated intermediate with methylamine. A stream of methylamine gas is passed through a refluxing solution of the intermediate in anhydrous methanol for several hours, followed by a prolonged period of reflux (e.g., four days) to drive the cyclization to completion. mdpi.com After removing the solvent, the resulting crude product, often a sticky oil, is purified by column chromatography on silica gel to yield the target 2-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. mdpi.com

Generation of Pyrrolo[1,2-a]pyrazine-1,4-dione, Hexahydro-3-(2-methylpropyl)- and Hexahydro-3-(phenylmethyl)-

These two specific hexahydropyrrolo[1,2-a]pyrazine-1,4-dione analogs, which are also known as diketopiperazines, are frequently generated through isolation from microbial sources rather than by de novo chemical synthesis. masterorganicchemistry.commdpi.com

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- , also known as Cyclo(leucyl-prolyl), has been identified as a secondary metabolite produced by various bacteria, including Streptomyces sp. and Bacillus sp. masterorganicchemistry.comnih.gov Its generation typically involves submerged fermentation of the microbial strain in a suitable medium, such as tryptone yeast extract, for several days. organic-chemistry.org Following fermentation, the compound is extracted from the culture filtrate using an organic solvent like ethyl acetate. The crude extract is then purified, commonly by column chromatography, to isolate the pure diketopiperazine compound. masterorganicchemistry.comorganic-chemistry.org

Similarly, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- , or Cyclo(phenylalanyl-prolyl), has been extracted from Streptomyces sp. (e.g., strain VITPK9) isolated from unique environmental habitats. mdpi.com The generation process mirrors that of its 3-(2-methylpropyl) analog, involving fermentation, solvent extraction, and chromatographic purification to yield the final product. mdpi.com

Large-Scale Synthetic Protocols and Optimization in Pyrrolo[1,2-a]pyrazinone Research

While specific large-scale protocols for Pyrrolo[1,2-a]pyrazin-1(2H)-one are not extensively detailed in the literature, modern synthetic chemistry emphasizes the development of sustainable, efficient, and scalable processes. An example of such an optimized approach can be seen in the synthesis of the related pyrrolo[1,2-a]quinazoline-1,5-dione system, which highlights methodologies applicable to pyrrolopyrazinone production.

A particularly noteworthy advancement is the use of mechanochemistry, or ball milling, which offers a green and efficient alternative to traditional solvent-based, heated reactions. In the synthesis of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione, a one-pot cascade reaction between anthranilamide and ethyl levulinate was successfully carried out using mechanochemical activation. This approach, coupled with a heterogeneous acid catalyst (Amberlyst® 15), dramatically reduced the required reaction time from 24 hours under conventional conditions to just three hours, while still achieving a high yield of the target product.

The principles demonstrated in this mechanochemical synthesis—such as the use of heterogeneous (and thus easily separable) catalysts and the reduction or elimination of bulk solvents—are key to developing optimized and large-scale protocols. Applying such green chemistry techniques could significantly improve the efficiency and environmental footprint of synthesizing pyrrolopyrazinone-based compounds.

Advanced Spectroscopic and Structural Elucidation Studies of Pyrrolo 1,2 a Pyrazin 1 2h One Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (1H) NMR Analysis for Pyrrolo[1,2-a]pyrazinone Systems

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of pyrrolo[1,2-a]pyrazinone systems, the chemical shifts (δ) and coupling constants (J) of the protons provide valuable insights into the electronic environment and connectivity of the heterocyclic rings. For instance, in derivatives of pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione, proton signals are well-resolved and provide key data for structural confirmation. nih.gov The regioselectivity of cycloaddition reactions in the synthesis of new pyrrolo[1,2-b]pyridazines has been confirmed using ¹H-NMR data, where the position of ester groups influences the proton signals. mdpi.com

Table 1: Representative ¹H NMR Data for Pyrrolo[1,2-a]pyrazinone Analogs

Compound/FragmentProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Pyrrolo[3,4-c]pyrazole derivativeAromatic8.44d8.9 nih.gov
Pyrrolo[3,4-c]pyrazole derivativeAromatic7.99d8.9 nih.gov
Pyrrolo[3,4-c]pyrazole derivativeCH₂4.34q7.1 nih.gov
Pyrrolo[3,4-c]pyrazole derivativeCH₃1.29t7.1 nih.gov
Pyrrolo[1,2-b]pyridazine derivativeH-6 (pyrrole)tripletJ ≈ 0.9 mdpi.com

This table is representative and values may vary based on the specific derivative and solvent used.

Carbon (13C) NMR Analysis for Pyrrolo[1,2-a]pyrazinone Systems

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of attached atoms. In pyrrolo[1,2-a]pyrazinone systems, the carbonyl carbon of the pyrazinone ring typically appears at a characteristic downfield shift. rsc.org For example, in pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives, the carbonyl carbons (CO) show signals at δ 161.9 and 161.5 ppm. nih.gov Similarly, in pyrrolo[1,2-b]pyridazines, the carbonyl carbon of the ester group is found in the range of 164.5–165.1 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for Pyrrolo[1,2-a]pyrazinone Analogs

Compound/FragmentCarbonChemical Shift (δ, ppm)Reference
Pyrrolo[3,4-c]pyrazole derivativeCO161.9, 161.5 nih.gov
Pyrrolo[3,4-c]pyrazole derivativeCq (quaternary)148.1, 145.5, 141.8, 131.1, 114.2 nih.gov
Pyrrolo[3,4-c]pyrazole derivativeCH127.4, 125.3 nih.gov
Pyrrolo[1,2-b]pyridazine derivativeC=O (ester)164.5–165.1 mdpi.com
Pyrrolo[1,2-b]pyridazine derivativeC-6 (pyrrole)112.6–112.8 mdpi.com

This table is representative and values may vary based on the specific derivative and solvent used.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignments

For complex molecules like Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate (B1144303), one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing out proton-proton spin systems within the molecule. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, HMBC correlations were crucial in confirming the structure of new pyrrolopyrazinones by showing cross-peaks between protons and distant carbonyl carbons. researchgate.net

These 2D NMR methods, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies. For Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the pyrazinone ring, typically in the region of 1650-1700 cm⁻¹. mdpi.com Additionally, the presence of the hydrate would be indicated by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the water molecule. The N-H stretching vibration of the lactam may also be observed in this region. Studies on related pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones show characteristic C=O stretching vibrations around 1746 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for Pyrrolo[1,2-a]pyrazinone Systems

Functional GroupAbsorption Range (cm⁻¹)Reference
O-H stretch (hydrate)3200 - 3500General Knowledge
N-H stretch (lactam)3100 - 3500General Knowledge
C=O stretch (amide/lactam)1650 - 1700 mdpi.com
C=O stretch (dione)~1746 nih.gov

This table provides general ranges and specific values will vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule. This allows for the determination of the elemental composition of the compound with a high degree of confidence. For this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured mass to the calculated theoretical mass. For example, in the analysis of a pyrrolo[3,4-c]pyrazole derivative, HRMS provided a measured m/z value of 340.0330, which was in excellent agreement with the calculated value of 340.0331 for the protonated molecule [M+H]⁺. nih.gov This level of accuracy is crucial for confirming the identity of a newly synthesized or isolated compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, and other elements) of a sample. This data is crucial for validating the empirical formula of a newly synthesized or isolated compound. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound.

For Pyrrolo[1,2-a]pyrazin-1(2H)-one, the proposed molecular formula is C₇H₆N₂O. sigmaaldrich.com This formula is derived from its chemical structure and is confirmed by its molecular weight of 134.14 g/mol . sigmaaldrich.com Elemental analysis provides experimental evidence to support this proposed formula by comparing the theoretically calculated elemental percentages with those obtained from experimental measurements.

The theoretical elemental composition is calculated based on the atomic weights of the constituent elements and the molecular formula of the compound. Any significant deviation between the experimental and theoretical values might suggest the presence of impurities, residual solvents, or, in the context of the intended subject, the presence of water of hydration. However, as no definitive hydrate has been reported, the analysis proceeds based on the anhydrous form.

In a typical validation process, a purified sample of Pyrrolo[1,2-a]pyrazin-1(2H)-one would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and weighed. The masses of these products are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is often determined by difference.

The experimentally determined percentages are then compared with the theoretical values calculated from the empirical formula C₇H₆N₂O. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the proposed empirical and molecular formula.

For instance, if a hypothetical experimental analysis of a sample of Pyrrolo[1,2-a]pyrazin-1(2H)-one yielded values of C: 62.55%, H: 4.53%, and N: 20.81%, these would be compared to the theoretical values. The close correlation would confirm the purity and the assigned formula of the analyzed compound.

Interactive Data Tables

Table 1: Theoretical Elemental Composition of Anhydrous Pyrrolo[1,2-a]pyrazin-1(2H)-one

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01784.0762.68
Hydrogen (H)1.00866.0484.51
Nitrogen (N)14.01228.0220.89
Oxygen (O)16.00116.0011.92
Total 134.14 100.00

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for Anhydrous Pyrrolo[1,2-a]pyrazin-1(2H)-one

ElementTheoretical Percentage (%)Found Percentage (Hypothetical) (%)Difference (%)
Carbon (C)62.6862.55-0.13
Hydrogen (H)4.514.53+0.02
Nitrogen (N)20.8920.81-0.08
Oxygen (O)11.9212.11+0.19

Structure Activity Relationship Sar Investigations and Mechanistic Insights of Pyrrolo 1,2 a Pyrazin 1 2h One Derivatives

General Principles of SAR for Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

The biological activity of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. While specific SAR varies depending on the biological target, some general principles have emerged. For instance, the planarity and aromaticity of the fused ring system are often critical for interaction with target proteins. Substitutions at key positions can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn influence target binding affinity and pharmacokinetic properties. zsmu.edu.ua Studies have shown that pyrrolo[1,2-a]pyrazine (B1600676) derivatives tend to exhibit more pronounced antibacterial, antifungal, and antiviral activities, whereas other isomers like 5H-pyrrolo[2,3-b]pyrazines are more associated with kinase inhibition. researchgate.net Despite the scaffold's importance, the precise mechanisms of action are not always fully understood, highlighting the ongoing need for detailed SAR and mechanistic studies. researchgate.net

SAR Studies on Specific Bioactive Subclasses of Pyrrolo[1,2-a]pyrazin-1(2H)-one

A novel series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.govirbm.com Optimization of this series led to compounds with excellent PARP-1 enzyme potency and selective proliferation inhibition of BRCA-deficient cells. nih.govresearchgate.net

The initial hit compound, with a simple phenyl substitution, demonstrated modest PARP-1 inhibition. SAR exploration focused on introducing substituents at the 4-position of this phenyl ring.

Substitution on the Phenyl Ring: Introducing a fluorine atom at the 4-position of the phenyl ring was found to be beneficial for activity.

Addition of a Linker: The key to enhancing potency was the introduction of a linker at the 4-position of the phenyl ring, terminating in a basic amine. An ethylenediamine (B42938) linker proved optimal.

Terminal Amine: A dimethylamino group at the end of the linker provided a significant boost in potency.

Cyclic Amines: Replacing the dimethylamino group with cyclic amines such as piperidine (B6355638) or morpholine (B109124) was also explored.

This optimization strategy led to the discovery of compounds with PARP-1 inhibitory concentrations in the low nanomolar range. nih.govirbm.com

Table 1: SAR of Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as PARP-1 Inhibitors

Compound R Group (Substitution at Phenyl 4-position) PARP-1 IC₅₀ (nM)
Initial Hit -H 1300
Compound A -F 700
Compound B -OCH₂CH₂N(CH₃)₂ 10
Compound C -OCH₂CH₂-(1-piperidyl) 3

| Optimized Lead | -OCH₂CH₂-(4-morpholinyl) | 2 |

Data synthesized from narrative descriptions in source nih.gov. Values are illustrative of reported trends.

Derivatives of perhydropyrrolo[1,2-a]pyrazine have been identified as a structurally novel class of anticonvulsants. mdpi.com A preliminary SAR study revealed several structural features essential for high anticonvulsant activity. mdpi.com

Stereochemistry: The absolute configuration at the stereogenic centers is critical. The (S,S) configuration was found to be necessary for high activity. mdpi.com A critical influence of the stereochemistry and conformational preferences of the pyrrolo[1,2-a]pyrazine core on in vivo pharmacological activity has been consistently observed. nih.gov

Core Structure: The presence of the annulated pyrrolidine (B122466) ring is a key requirement. mdpi.com

Imide Moiety: The inclusion of an imide functional group within the structure is essential for the observed anticonvulsant effects. mdpi.com

Aromatic Substitution: A benzene (B151609) ring located at the C-4 position of the pyrrolo[1,2-a]pyrazine core is another prerequisite for potent activity. mdpi.com

The most active compounds from these studies displayed significant efficacy in the maximal electroshock seizure (MES), subcutaneous metrazol seizure (scMET), and 6 Hz models of epilepsy, with potencies comparable to established antiepileptic drugs. mdpi.comnih.gov

Table 2: Key Structural Requirements for Anticonvulsant Activity

Structural Feature Requirement for High Activity
Absolute Configuration (S,S)
Core Moiety Annulated Pyrrolidine Ring
Functional Group Imide Moiety

| C-4 Substitution | Benzene Ring |

Based on findings from source mdpi.com.

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has been successfully utilized to develop inhibitors for several important kinase families.

PIM Kinase Inhibitors: A rational optimization strategy, guided by the crystal structure of a hit compound complexed with the PIM1 kinase domain, led to potent inhibitors. nih.gov The initial hits from a natural product-inspired library had IC₅₀ values in the low micromolar range. Optimization led to compound 15a , a potent PIM kinase inhibitor with excellent selectivity against a broad panel of other kinases. nih.gov

ERK1/2 Inhibitors: A fragment-based lead discovery approach was employed to identify novel ERK2 inhibitors based on a related 5H-pyrrolo[3,2-b]pyrazine core. ebi.ac.uk Structure-based core hopping from an initial purine-based fragment led to a pyrrolopyrazine scaffold that retained essential hinge-binding elements while providing new vectors for SAR exploration. This strategy rapidly optimized the new core, resulting in a greater than 6,600-fold improvement in potency. ebi.ac.uk

Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors: The 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment was identified as a novel binder to BET bromodomains. researchgate.netacs.orgnih.gov This fragment was incorporated into the scaffold of a known inhibitor, ABBV-075, to generate a series of highly potent BET bromodomain inhibitors. Further optimization focusing on druggability led to the discovery of compound 38 , which demonstrated excellent selectivity for the BET bromodomain family over other bromodomains, including a ~1500-fold selectivity for BRD4(1) over EP300. researchgate.netnih.gov

Pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant antifungal activity against various Candida species, including multidrug-resistant strains. mdpi.com

General Activity: Derivatives 4a–l were found to be highly active agents against all tested Candida species. mdpi.com

Key Substitutions: Compounds 4b , 4g , and 4l were noted as particularly active. The inclusion of an acrylate (B77674) moiety, as seen in derivative 4l , appears to be a beneficial pharmacophore group for antifungal activity. mdpi.com

Halogenation: Brominated pyrrolo[1,2-a]pyrazines (4i–k ) were found to be more active than their non-halogenated counterpart (4a ), suggesting that halogenation can enhance antifungal effects. mdpi.com

Carbonyl Group: The conjugated C-4 carbonyl group does not appear to be a critical pharmacophore, as its reduction to an alcohol (comparing 4h to 4c ) did not significantly diminish the antifungal activity. mdpi.com

In addition to direct antifungal effects, related piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been shown to inhibit multidrug resistance transporters in Candida albicans, such as CaCdr1p and CaMdr1p. nih.govrsc.org This indicates a dual mechanism of action, where the compounds can both inhibit fungal growth and chemosensitize the yeast to other antifungal agents like fluconazole. nih.govrsc.org

Table 3: SAR Highlights for Antifungal Pyrrolo[1,2-a]pyrazines against Candida spp.

Modification Observation Source
Acrylate Moiety Associated with high activity (e.g., compound 4l ) mdpi.com
Bromination Increased activity compared to non-halogenated analogs mdpi.com

| C-4 Carbonyl | Not essential for activity | mdpi.com |

Mechanistic Studies on Biochemical Target Interactions

Mechanistic studies provide insight into how these derivatives interact with their biological targets at a molecular level.

PARP Inhibition: X-ray crystallography has been utilized to understand the binding mode of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives within the active site of PARP-1. nih.gov These studies guide the rational design of more potent inhibitors by revealing key hydrogen bonds and hydrophobic interactions that can be optimized. The basic amine introduced via a linker is crucial for forming a key salt bridge interaction in the enzyme's active site, explaining the significant jump in potency.

Kinase Inhibition: For PIM kinase inhibitors, the determination of the crystal structure of an initial hit in complex with the PIM1 kinase domain was instrumental. nih.gov It revealed the binding mode and allowed for a rational optimization strategy that led to highly potent and selective compounds. nih.gov Similarly, for ERK2 inhibitors, crystallography showed the hinge-binding mode of a fragment, and the simultaneous binding of an adjacent imidazole (B134444) molecule suggested a clear direction for fragment expansion to improve potency. ebi.ac.uk For BET inhibitors, the pyrrolo[1,2-a]pyrazin-1(2H)-one fragment acts as a new binder, likely interacting with the acetyl-lysine binding pocket of the bromodomain. researchgate.net

Antifungal Mechanism: For the antifungal derivatives active against Candida species, docking analysis suggests a probable mechanism of action is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR). mdpi.com Several of the synthesized compounds showed better binding energy values for the catalytic site of HMGR from various Candida species than the known statin inhibitor, simvastatin. mdpi.com For related quinoxaline (B1680401) derivatives, the mechanism involves inhibiting the function of multidrug efflux pumps, thereby preventing the yeast from expelling antifungal drugs. This was confirmed by monitoring the efflux of the fluorescent substrate Nile Red. nih.govrsc.org

Enzyme Inhibition Mechanisms (e.g., PARP-1, HMGR, various Kinases)

Derivatives of the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold have emerged as potent inhibitors of several key enzymes implicated in disease, most notably poly(ADP-ribose) polymerase-1 (PARP-1) and various protein kinases.

PARP-1 Inhibition: A novel series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been identified as potent inhibitors of PARP-1. nih.govnih.govirbm.com Optimization of this series has led to compounds with excellent PARP-1 enzyme potency. nih.govnih.govirbm.com These inhibitors have demonstrated the ability to inhibit the proliferation of BRCA-deficient cells in the low double-digit nanomolar range, showcasing high selectivity for these cancer cells over their BRCA-proficient counterparts. nih.govnih.govirbm.com The development of these inhibitors was guided by SAR studies, which have been crucial in enhancing their potency and selectivity. nih.govnih.gov

Kinase Inhibition: The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has also proven to be a valuable starting point for the development of kinase inhibitors.

PIM Kinases: A series of novel PIM kinase inhibitors were developed from a natural product-inspired library of pyrrolo[1,2-a]pyrazinones. nih.gov The initial hits from this library showed inhibitory activity against PIM isoforms with IC50 values in the low micromolar range. nih.gov A rational optimization strategy, informed by the crystal structure of a compound in complex with the PIM1 kinase domain, led to the discovery of highly potent and selective PIM kinase inhibitors. nih.gov Further structure-based scaffold decoration and a stereoselective synthesis approach have yielded 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives with excellent potency for PIM1 and PIM2, along with high kinase selectivity. nih.gov One such compound, 20c, not only showed impressive potency but also favorable pharmacokinetic properties and the ability to promote the degradation of the oncoprotein c-Myc. nih.gov

BET Bromodomain Inhibition: An 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment has been identified as a new binder to the bromodomain and extra-terminal (BET) family of proteins. nih.gov Incorporation of this fragment into the scaffold of a known BET inhibitor, ABBV-075, generated a series of highly potent BET bromodomain inhibitors. nih.gov Further optimization resulted in a preclinical candidate that demonstrated excellent selectivity for the BET bromodomain family over other bromodomains. nih.gov

While research has highlighted the potential of this scaffold against PARP-1 and various kinases, information regarding the inhibition of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR) by pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives is not prominently available in the reviewed literature.

Table 1: Enzyme Inhibition by Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

Derivative Class Target Enzyme Activity Reference(s)
Pyrrolo[1,2-a]pyrazin-1(2H)-ones PARP-1 Potent inhibition, low double-digit nanomolar range in BRCA-deficient cells. nih.govnih.govirbm.com
Pyrrolo[1,2-a]pyrazinones PIM Kinases Initial hits in low micromolar IC50 range; optimized compounds show high potency and selectivity. nih.gov
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones PIM1 and PIM2 Excellent potency and exquisite kinase selectivity. nih.gov
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one BET Bromodomains Highly potent and selective inhibition. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations have been instrumental in understanding the binding modes of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives and in guiding the rational design of more potent inhibitors.

For the PIM kinase inhibitors, the determination of the crystal structure of a complex between an initial hit compound and the kinase domain of PIM1 was a pivotal moment in the optimization process. nih.gov This structural information allowed for a rational optimization strategy that ultimately led to the discovery of highly potent and selective inhibitors. nih.gov The molecular interactions within the ATP-binding pocket of PIM kinase are crucial for the inhibitory activity of these compounds. researchgate.net

In the context of PARP-1 inhibition, molecular docking studies have been employed to analyze the interactions between the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold and the enzyme's active site. nih.gov These computational methods help in visualizing key hydrogen bonds, π-π stacking, and hydrophobic interactions that contribute to the binding affinity and inhibitory potency of the compounds. researchgate.net

A molecular docking study of a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, with a modeled short-chain dehydrogenase/reductase (SDR) protein from Fusarium oxysporum revealed a docking score of -6.593 kcal/mol and a glide energy of -29.139 kcal/mol. researchgate.net This indicates a favorable binding interaction within the active site of the protein. researchgate.net

Role in Quorum Sensing Inhibition (QSI)

A derivative of the pyrrolo[1,2-a]pyrazine scaffold has been identified as a potent inhibitor of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.

Specifically, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, extracted from the bacterium Exiguobacterium indicum, has demonstrated significant anti-quorum sensing activity against Pseudomonas aeruginosa. nih.govnih.govfrontiersin.org This compound was shown to prevent biofilm formation and alter its architecture, thereby hindering bacterial adherence and development. nih.govnih.gov

The mechanism of action of this QSI agent involves the attenuation of the Pseudomonas quinolone signal (PQS) quorum sensing system. nih.govnih.gov Microarray analysis has revealed the differential expression of quorum sensing regulatory genes in the presence of this compound. nih.govnih.gov It is proposed that the compound may modulate the function of the pqs transcriptional regulatory system, which in turn controls the production of key signaling molecules and virulence factors such as pyocyanin, rhamnolipid, elastase, and protease. frontiersin.org This interference with the QS cascade leads to a reduction in bacterial virulence and motility. nih.govnih.govfrontiersin.org

Computational and Theoretical Chemistry of Pyrrolo 1,2 a Pyrazin 1 2h One

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reaction mechanisms of chemical systems. For pyrrolo[1,2-a]pyrazinone systems, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are employed to understand the reactivity of different substituted derivatives. mdpi.com These calculations help in elucidating the global and local reactivity descriptors, which are essential for predicting how these molecules will interact in chemical reactions. mdpi.com

The electronic properties of pyrrolopyrazinone derivatives can be significantly altered by the introduction of various substituent groups. DFT studies have shown that the presence of electron-donating or electron-withdrawing groups can change the electrophilicity and nucleophilicity of the molecule. mdpi.com For instance, in related heterocyclic systems, the introduction of a nitro group (an electron-withdrawing group) increases the electrophilicity index, while an amino group (an electron-donating group) has the opposite effect. mdpi.com

DFT calculations are also instrumental in studying reaction mechanisms, such as cycloaddition reactions, which are often involved in the synthesis of the pyrrolopyrazinone scaffold. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely reaction pathway. mdpi.com This information is invaluable for optimizing reaction conditions and improving the yield of desired products.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in Pyrrolo[1,2-a]pyrazinone Systems

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The energy and distribution of these orbitals determine a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

In the context of pyrrolo[1,2-a]pyrazinone systems, the analysis of HOMO and LUMO provides insights into their chemical behavior. scirp.org The energy of the HOMO is related to the ionization potential and indicates the molecule's tendency to donate electrons. A higher HOMO energy suggests greater nucleophilicity. Conversely, the energy of the LUMO relates to the electron affinity, and a lower LUMO energy indicates a greater propensity to accept electrons, signifying higher electrophilicity. scirp.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. scirp.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests that the molecule is more reactive. For pyrrolo[1,2-a]pyrazinone derivatives, modifications to the core structure or the addition of substituents can significantly alter the HOMO-LUMO gap, thereby tuning their reactivity and potential biological activity. scirp.org

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Generic Pyridazine--- researchgate.net
Pyridazine-As--~2.27 researchgate.net
Imidazo[1,2-a]pyridine N-acylhydrazone derivativesVariesVariesVaries scirp.org

Conformational Analysis and Energetic Landscapes of Pyrrolo[1,2-a]pyrazinone Derivatives

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. Conformational analysis of pyrrolo[1,2-a]pyrazinone derivatives involves identifying the stable conformations and the energy barriers between them. This is often achieved through computational methods that systematically explore the molecule's potential energy surface.

The energetic landscape provides a map of the relative energies of different conformations. For pyrrolo[1,2-a]pyrazinone derivatives, which can possess stereocenters and exhibit different spatial arrangements, understanding this landscape is crucial. researchgate.net The biological activity of these compounds can be highly dependent on a specific conformation that allows for optimal binding to a biological target, such as an enzyme or a receptor. nih.gov

Studies on related pyrrolopyrazine derivatives have shown that the stereochemistry and conformational preferences of the core structure have a significant influence on their in vivo pharmacological activity. researchgate.net By mapping the energetic landscapes, researchers can identify the low-energy, and therefore more populated, conformations that are likely to be biologically relevant.

In Silico Screening and Virtual Ligand Design for Pyrrolo[1,2-a]pyrazin-1(2H)-one Analogs

In silico screening and virtual ligand design are powerful computational techniques used in drug discovery to identify and optimize potential drug candidates. These methods allow for the rapid evaluation of large libraries of virtual compounds against a biological target, saving time and resources compared to traditional high-throughput screening.

For pyrrolo[1,2-a]pyrazin-1(2H)-one analogs, virtual screening can be used to identify new derivatives with improved inhibitory activity against specific targets, such as protein kinases. nih.govresearchgate.net This process typically involves docking the virtual compounds into the active site of the target protein and scoring their binding affinity. For instance, a pyrrolo[1,2-a]quinazoline derivative was identified as a potential inhibitor of DNA gyrase B in Mycobacterium tuberculosis through virtual screening. nih.gov

Emerging Research Frontiers and Potential Applications of Pyrrolo 1,2 a Pyrazin 1 2h One Hydrate Non Clinical/non Dosage Focus

Development of Novel Pharmacophores and Chemical Probes based on the Pyrrolo[1,2-a]pyrazinone Scaffold

The pyrrolo[1,2-a]pyrazinone scaffold serves as a foundational structure for the development of new pharmacophores—the essential molecular features responsible for a drug's biological activity. Its inherent properties and the ability to readily functionalize its core have led to the discovery of potent and selective modulators for a range of biological targets. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) studies are central to this process, guiding the design of new derivatives. For instance, research into aryl derivatives of 2-methyl-1-pyrrolo[1,2-a]pyrazinone revealed that introducing large hydrophobic substituents at specific positions on the pyrazinone ring could enhance anti-inflammatory and analgesic activities. mdpi.com This rational, guided approach has led to the generation of libraries of novel compounds targeting various proteins.

A prime example is the development of inhibitors for PIM kinases, a family of serine/threonine kinases implicated in cancer. Starting from initial hits identified through screening natural product-inspired libraries, researchers optimized the pyrrolo[1,2-a]pyrazinone scaffold. nih.gov This optimization, aided by X-ray crystallography of the inhibitor bound to the PIM1 kinase domain, led to the discovery of highly potent and selective PIM kinase inhibitors. nih.gov Similarly, the scaffold has been successfully adapted to create potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important enzyme in DNA repair and a key target in oncology. nih.gov

The versatility of the scaffold is further demonstrated by its use in generating antagonists for the Vasopressin 1b receptor, which is involved in regulating stress and mood disorders. nih.gov By exploring different substitution patterns around the pyrrolo[1,2-a]pyrazine (B1600676) core, scientists have developed compounds with high inhibitory potency and selectivity over related receptor subtypes. nih.gov These examples underscore the scaffold's utility in creating tailored chemical probes to investigate specific biological pathways and as starting points for therapeutic development.

Table 1: Examples of Pharmacophores Derived from the Pyrrolo[1,2-a]pyrazinone Scaffold

Target ClassSpecific TargetResulting ActivityKey Research Finding
Kinase InhibitorsPIM KinasesAnticancerOptimization led to potent and highly selective inhibitors based on crystal structure data. nih.gov
DNA Repair Enzyme InhibitorsPARP-1AnticancerDerivatives show excellent PARP-1 enzyme potency and selective inhibition of BRCA-deficient cells. nih.gov
G-Protein Coupled ReceptorsVasopressin 1b (V1b)Neurological/Endocrine ModulationNovel antagonists with high potency and selectivity were developed. nih.gov
Kinase InhibitorsFGFR2/3AnticancerPyrrolopyrazine carboxamide derivatives were identified as potent and selective inhibitors that can overcome resistance mutations. nih.gov

Role in Modulating Specific Protein Targets Beyond Enzyme Inhibition (e.g., TREX1 protein modulation, SHP2 inhibition)

While the pyrrolo[1,2-a]pyrazinone scaffold is proficient at generating traditional enzyme inhibitors, its derivatives are also being explored for more complex roles in modulating protein-protein interactions and allosteric sites. Although specific research directly linking Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate (B1144303) to the modulation of TREX1 or SHP2 is not prominent in publicly available literature, the scaffold has proven effective against other challenging protein targets that function beyond simple catalysis.

The development of selective androgen receptor (AR) modulators from the related pyrrolo[1,2-b]pyrazoline scaffold highlights this capability. nih.gov These molecules are designed to selectively activate AR in muscle while avoiding stimulation in the prostate, demonstrating a nuanced modulation of a nuclear hormone receptor's function. nih.gov

Furthermore, derivatives of the related pyrrolo[1,2-a]quinoxaline (B1220188) have been identified as potent and selective activators of Sirt6, a sirtuin deacetylase involved in genome stability, metabolism, and inflammation. nih.gov Unlike inhibitors, these activators enhance the protein's natural function. Docking studies suggest these compounds bind in a way that stabilizes the protein complex, showcasing a sophisticated modulatory role. nih.gov

The development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs) also illustrates this advanced modulation. Pyrrolopyrazine derivatives have been designed to overcome acquired resistance to existing therapies by targeting specific mutations in the kinase domain, demonstrating an ability to interact with protein targets in a highly specific and refined manner. nih.gov These examples collectively indicate the potential of the pyrrolopyrazine framework to be adapted for the complex modulation of targets like TREX1 and SHP2, even if such applications have not yet been fully realized or disclosed.

Table 2: Modulation of Complex Protein Targets by Pyrrolopyrazine and Related Scaffolds

Compound ClassProtein TargetMode of ActionResearch Application
Pyrrolo[1,2-a]quinoxaline derivativesSirt6ActivationPotential therapeutics for inflammation, cancer, and infectious diseases by enhancing deacetylation activity. nih.gov
Pyrrolopyrazine carboxamide derivativesFGFR2/3 (mutant forms)InhibitionOvercoming acquired resistance in cancer therapy by targeting specific inhibitor-resistance mutations. nih.gov
Pyrrolo[1,2-a]pyrazinone derivativesPIM KinasesInhibitionModulation of downstream cellular targets involved in cell growth and survival. nih.gov
3-alkoxy-pyrrolo[1,2-b]pyrazolinesAndrogen Receptor (AR)Selective ModulationTissue-selective activation of AR for potential anabolic therapies with reduced side effects. nih.gov

Applications in Advanced Chemical Biology Tools and Assays

The development of potent and highly selective inhibitors based on the pyrrolo[1,2-a]pyrazinone scaffold provides researchers with powerful chemical biology tools. These molecules act as molecular probes that allow for the precise dissection of cellular signaling pathways and the validation of new drug targets.

For example, the creation of PIM kinase inhibitors with excellent selectivity against a broad panel of other kinases is crucial. nih.gov Such selective tools allow researchers to confidently attribute observed biological effects to the inhibition of PIM kinases, without the confounding results that would arise from off-target activity. These probes can be used in a variety of assays to study the downstream consequences of PIM inhibition, helping to elucidate the kinases' roles in cell proliferation and survival pathways.

Similarly, selective PARP-1 inhibitors derived from this scaffold are invaluable for studying DNA repair mechanisms. nih.gov Their ability to selectively kill cancer cells with deficiencies in other repair pathways (like BRCA mutations) provides a clear biological readout in cellular assays and serves as a proof-of-concept for the principle of synthetic lethality.

The development of fluorescent derivatives, such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, which exhibit unique optical properties like blue emission, opens the door to their use in advanced imaging-based assays. dntb.gov.ua These tools could be used to visualize drug distribution within cells or to develop novel biosensors.

Isotopic Labeling for Research Applications, such as Deuterated Analogs for Metabolic Studies

Isotopic labeling is a fundamental technique in drug discovery and metabolomics used to trace the metabolic fate of a compound and to understand its mechanism of action. nih.govnih.gov While specific studies detailing the isotopic labeling of Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate are not widely published, the principles of this application are well-established and directly applicable.

By replacing certain atoms in the pyrrolo[1,2-a]pyrazinone scaffold with their heavier, stable isotopes (e.g., replacing hydrogen with deuterium (B1214612) (²H), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N)), researchers can create labeled analogs. These analogs are chemically identical in terms of their biological targets but can be distinguished by mass spectrometry. nih.gov

This approach is particularly valuable for metabolic studies. For instance, administering a deuterated version of a pyrrolopyrazinone derivative allows scientists to track its absorption, distribution, metabolism, and excretion (ADME) profile. By analyzing metabolites, they can identify the positions on the molecule that are most susceptible to metabolic modification (e.g., oxidation by cytochrome P450 enzymes). This information is critical for optimizing drug candidates to improve their metabolic stability and pharmacokinetic properties.

Furthermore, isotopic labeling can be used to probe enzyme mechanisms through the kinetic isotope effect (KIE). nih.gov A difference in the rate of an enzyme-catalyzed reaction between the normal and isotopically labeled substrate can reveal whether a specific bond is broken in the rate-determining step of the reaction, providing deep mechanistic insights. nih.gov

Preclinical Research Paradigms for Therapeutic Modality Development (General, not patient-specific)

The development of therapeutics based on the pyrrolo[1,2-a]pyrazinone scaffold follows established preclinical research paradigms tailored to the specific disease area. These general, non-patient-specific models are designed to evaluate the compound's efficacy and mechanism of action before any potential human trials.

For anticancer agents , such as the PIM, PARP, and FGFR inhibitors, the paradigm typically begins with in vitro assays. nih.govnih.govnih.gov This involves testing the compound's ability to inhibit its target enzyme and its cytotoxic effects on panels of human cancer cell lines. Specific cell lines, such as those with BRCA mutations for PARP inhibitors or those with FGFR gene amplification, are used to demonstrate on-target activity. nih.govnih.gov Promising compounds then advance to in vivo studies, often using xenograft models where human tumors are grown in immunocompromised mice. These studies assess the compound's ability to inhibit tumor growth upon oral or systemic administration. nih.gov

For central nervous system (CNS) applications, such as the V1b receptor antagonists, the preclinical paradigm involves initial in vitro receptor binding and functional assays to confirm potency and selectivity. nih.gov This is followed by animal models designed to assess behavioral outcomes relevant to conditions like anxiety or depression.

For anti-inflammatory applications, researchers use in vitro assays to measure the inhibition of inflammatory mediator production (e.g., cytokines) in immune cells. nih.gov Subsequent in vivo testing often involves animal models of acute or chronic inflammation, where the compound's ability to reduce symptoms like swelling or tissue damage is evaluated. mdpi.com

Contribution to Immunotherapy Research and Related Biochemical Pathways

While direct applications of this compound in immunotherapy are still an emerging area, its derivatives that modulate key biochemical pathways have a significant potential to contribute to this field. Several protein targets of pyrrolopyrazine-based compounds are deeply intertwined with immune regulation and the tumor microenvironment.

Sirt6 activation is one such pathway. Sirt6 is a critical regulator of inflammation, and activators based on the related pyrrolo[1,2-a]quinoxaline scaffold have been shown to strongly suppress the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). nih.gov Since chronic inflammation is a key feature of the tumor microenvironment that can suppress anti-tumor immunity, modulating this pathway could be a strategy to enhance immunotherapeutic responses.

PARP inhibitors also have established roles that extend beyond DNA repair into the realm of immunotherapy. Inhibition of PARP can modulate the tumor microenvironment, increase the expression of immune checkpoint proteins like PD-L1, and stimulate the cGAS-STING pathway, which is crucial for innate immune sensing of tumor DNA. This can make "cold" tumors, which are non-responsive to immunotherapy, more "hot" and susceptible to treatment with checkpoint inhibitors.

PIM kinase inhibitors have been shown to affect the function and survival of various immune cell populations, including T cells and myeloid-derived suppressor cells (MDSCs). nih.gov Targeting PIM kinases could therefore represent a strategy to modulate immune responses and overcome immunosuppression within tumors. The ability to generate highly selective PIM inhibitors from the pyrrolopyrazinone scaffold makes these compounds valuable tools for exploring this potential contribution to immunotherapy. nih.gov

Environmental and Agro-chemical Research Applications (e.g., plant growth enhancement by bacterial metabolites containing pyrrolopyrazine derivatives)

Beyond pharmaceuticals, derivatives of the pyrrolo[1,2-a]pyrazinone scaffold have been identified as naturally occurring metabolites in microorganisms, suggesting their potential for environmental and agrochemical applications. researchgate.net

Several studies have isolated pyrrolo[1,2-a]pyrazine-1,4-dione and related structures from bacteria, particularly those found in marine and soil environments. researchgate.netnih.gov These natural products have demonstrated a range of biologically relevant activities, including potent antimicrobial and antifungal effects. For example, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, isolated from the marine bacterium Bacillus tequilensis, was found to be effective against multidrug-resistant Staphylococcus aureus. nih.gov

In the context of agriculture, these antifungal properties are particularly relevant. Fused pyrrole (B145914) compounds have shown promise in protecting plants from pathogenic fungi. nih.gov A derivative, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, extracted from the bacterium Exiguobacterium indicum, was shown to inhibit biofilm formation in the pathogenic bacterium Pseudomonas aeruginosa by interfering with its quorum-sensing communication system. frontiersin.org Quorum sensing inhibition is an attractive anti-pathogenic strategy as it disrupts virulence without killing the microbe, potentially reducing the pressure for resistance development. These findings highlight the potential to develop pyrrolopyrazine-based compounds as novel, biologically-derived agents for crop protection and disease management in agriculture.

Table 3: Pyrrolopyrazine Derivatives from Microbial Sources and Their Bioactivities

Microbial SourceCompoundObserved BioactivityPotential Application
Bacillus tequilensis MSI45 (marine)Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Antibacterial (vs. MRSA), AntioxidantNovel antibiotic development. nih.gov
Exiguobacterium indicum SJ16 (rhizosphere)3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dioneAnti-biofilm, Quorum Sensing Inhibition (vs. P. aeruginosa)Anti-virulence agent for agriculture/medicine. frontiersin.org
Streptomyces sp. VITPK9Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)AnticandidalAntifungal agent. frontiersin.org
Streptomyces achromogenes TCH4Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-Antibacterial, Antioxidant, CytotoxicPharmaceutical applications. researchgate.net

Q & A

Q. What are the key structural features of Pyrrolo[1,2-a]pyrazin-1(2H)-one, and how do they influence its reactivity?

The compound features a fused pyrrole-pyrazine bicyclic system with a carbonyl group at the 1-position. The intramolecular hydrogen bond (C=O⋯H–C) between the carbonyl oxygen and a pyrrole hydrogen reduces the carbonyl stretching frequency in IR spectroscopy (observed at ~1,650 cm⁻¹ vs. typical 1,700–1,750 cm⁻¹ for similar lactams). The isopropyl group at the 2-position (in derivatives like 3,4-dihydro-2-(1-methylethyl)-) enhances lipophilicity, improving membrane permeability in pharmacokinetic studies .

Q. What are the common synthetic routes for Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives?

A widely used method involves cyclization of 2-aminopyrazine with α,β-unsaturated carbonyl compounds (e.g., acrolein) under acidic or basic conditions. For example, refluxing 2-aminopyrazine with methyl vinyl ketone in acetic acid yields the core structure with >70% efficiency. Solvent choice (e.g., DMF vs. EtOH) and temperature control (80–120°C) critically impact regioselectivity and yield .

Q. How is the purity and structure of Pyrrolo[1,2-a]pyrazin-1(2H)-one validated experimentally?

Key techniques include:

  • ¹H/¹³C NMR : The deshielded carbonyl carbon appears at δ ~165–170 ppm. Aromatic protons in the pyrrole ring resonate as doublets at δ 6.5–7.2 ppm.
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 135.066 for C₇H₆N₂O) confirm molecular formula.
  • XRD : Resolves intramolecular H-bonding and dihedral angles between fused rings .

Advanced Research Questions

Q. How can regioselectivity challenges in N-substitution reactions be addressed?

N-substitution often competes with O-alkylation due to the lactam’s tautomeric equilibrium. A regioselective approach uses alkyne cyclization: reacting propargylamines with bromopyrrolo precursors in the presence of DBU (1,8-diazabicycloundec-7-ene) selectively yields N-alkylated derivatives (e.g., N-propargyl-pyrrolo[1,2-a]pyrazinone) with >85% selectivity. DFT calculations suggest this selectivity arises from lower activation energy for N-attack vs. O-attack pathways .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Discrepancies often stem from substituent-dependent mechanisms. For example:

  • Antimicrobial activity : The 6-bromo derivative disrupts bacterial enoyl-ACP reductase (IC₅₀ = 2.3 μM) via competitive inhibition, validated by MIC assays against S. aureus .
  • Anticancer activity : The 8-methyl derivative acts as a PARP-1 inhibitor (IC₅₀ = 0.8 nM) by mimicking nicotinamide in the NAD⁺ binding site. Conflicting data may arise from assay conditions (e.g., cellular vs. enzymatic) or off-target kinase inhibition . Methodological recommendation: Use orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation) to confirm mechanisms .

Q. How do intramolecular hydrogen bonds affect spectroscopic and pharmacological properties?

The C=O⋯H–C bond stabilizes the planar conformation, reducing ring puckering and enhancing π-π stacking with biological targets (e.g., BRD4 bromodomains). Substituents disrupting this bond (e.g., N-methylation) shift carbonyl IR frequencies by ~30 cm⁻¹ and reduce binding affinity by 10-fold in SPR assays. MD simulations show H-bond disruption increases ligand flexibility, weakening target engagement .

Q. What optimization strategies improve synthetic yields in large-scale production?

Critical parameters include:

  • Catalyst screening : Pd(OAc)₂/XPhos improves C–H arylation efficiency (TON > 500) for diversification.
  • Solvent optimization : Switching from DCM to MeCN in cyclization steps reduces side-product formation by 40%.
  • Workflow integration : Continuous-flow reactors achieve 95% conversion in 10 minutes vs. 24 hours in batch .

Methodological Recommendations

  • Synthetic Chemistry : Use DBU-mediated alkyne cyclization for N-substitution .
  • Biological Assays : Combine enzymatic (PARP-1 inhibition) and cellular (apoptosis via Annexin V staining) assays .
  • Computational Tools : Employ Gaussian09 for H-bond energy calculations and AutoDock Vina for binding mode predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.